molecular formula C16H19F2NO4 B2520908 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 2227870-75-7

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2520908
CAS No.: 2227870-75-7
M. Wt: 327.328
InChI Key: CUWBJJWZOWXYHL-OLZOCXBDSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl substituent. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between pyrrolidine and 3,5-difluorobenzaldehyde.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Protection: The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid functional group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the Boc protecting group ensures stability during synthesis and storage.

Comparison with Similar Compounds

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a single fluorine atom, which may affect its reactivity and binding affinity.

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-12(13(8-19)14(20)21)9-4-10(17)6-11(18)5-9/h4-6,12-13H,7-8H2,1-3H3,(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBJJWZOWXYHL-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227870-75-7
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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